CXCR2 antagonist 2 CXCR2 antagonist 2
Brand Name: Vulcanchem
CAS No.:
VCID: VC14554621
InChI: InChI=1S/C17H17FN2O4S/c1-10-12(18)5-2-6-13(10)19-17(22)20-14-8-7-11-4-3-9-25(23,24)16(11)15(14)21/h2,5-8,21H,3-4,9H2,1H3,(H2,19,20,22)
SMILES:
Molecular Formula: C17H17FN2O4S
Molecular Weight: 364.4 g/mol

CXCR2 antagonist 2

CAS No.:

Cat. No.: VC14554621

Molecular Formula: C17H17FN2O4S

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

CXCR2 antagonist 2 -

Specification

Molecular Formula C17H17FN2O4S
Molecular Weight 364.4 g/mol
IUPAC Name 1-(3-fluoro-2-methylphenyl)-3-(8-hydroxy-1,1-dioxo-3,4-dihydro-2H-thiochromen-7-yl)urea
Standard InChI InChI=1S/C17H17FN2O4S/c1-10-12(18)5-2-6-13(10)19-17(22)20-14-8-7-11-4-3-9-25(23,24)16(11)15(14)21/h2,5-8,21H,3-4,9H2,1H3,(H2,19,20,22)
Standard InChI Key SBTIRQPCNMRDMN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1F)NC(=O)NC2=C(C3=C(CCCS3(=O)=O)C=C2)O

Introduction

Chemical Properties and Structural Characteristics

CXCR2 antagonist 2 belongs to the benzocyclic sulfone class, characterized by its molecular formula C₁₇H₁₇FN₂O₄S and molecular weight 364.39 g/mol. Key properties include:

PropertyValueSource
CAS Number2647464-91-1
Molecular FormulaC₁₇H₁₇FN₂O₄S
Molecular Weight364.39 g/mol
Solubility (DMSO)100 mg/mL (274.43 mM)
Storage Conditions4°C (dry), -80°C (in solvent)

The compound is synthesized as a crystalline solid and dissolved in dimethyl sulfoxide (DMSO) for in vitro studies or combined with corn oil for in vivo administration .

Mechanism of Action

CXCR2 antagonist 2 blocks CXCR2 signaling by competing with its ligands, CXCL1 and CXCL8, which are key drivers of neutrophil recruitment to inflammatory and tumor microenvironments . Unlike traditional CXCR2 antagonists, this compound exhibits allosteric inhibition, targeting the receptor’s extracellular domain to disrupt G-protein coupling .

Key Mechanistic Insights:

  • Neutrophil Repolarization: In murine models, CXCR2 antagonist 2 shifts TANs from a pro-tumor N2 phenotype to an anti-tumor N1 phenotype, enhancing tumor immunity .

  • Synergy with Checkpoint Inhibitors: Preclinical studies demonstrate enhanced efficacy when combined with anti-PD-L1 therapy, particularly in NASH-associated hepatocellular carcinoma (HCC) models .

  • GPCR Antagonism: Structural studies reveal that CXCR2 antagonist 2 binds to a distinct pocket near the receptor’s extracellular surface, distinct from ligand-binding sites .

Preclinical Research Findings

CXCR2 antagonist 2 has been evaluated in multiple disease models, with notable results in oncology and inflammatory disorders.

Cancer Immunotherapy

In a NASH-HCC murine model, combination therapy with anti-PD-L1 and CXCR2 antagonist 2:

  • Reduced tumor burden by 50% compared to monotherapy.

  • Increased intratumoral CD8<sup>+</sup> T-cell infiltration and decreased TAN density .

  • Reversed neutrophil polarization to a pro-inflammatory phenotype, enhancing anti-tumor immune responses .

SupplierPrice (1 mg)PurityCatalog Number
MedChemExpress$170.0099.12%HY-139873
TargetMol Chemicals$1,900.00 (25mg)Not specifiedT61386

Note: Prices and availability may vary. Suppliers recommend contacting them directly for bulk orders or custom synthesis.

Future Directions and Challenges

  • Clinical Translation: No human trials have been reported. Early-phase studies for CXCR2 antagonists (e.g., AZD5069) showed mixed outcomes in COPD, highlighting the need for precise patient stratification .

  • Selectivity: CXCR2 antagonists may spare neutrophil anti-infective functions, as seen with AZD5069 in primates . Similar selectivity for CXCR2 antagonist 2 must be validated.

  • Therapeutic Window: Dosing regimens must balance tumor immunomodulation and systemic toxicity.

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